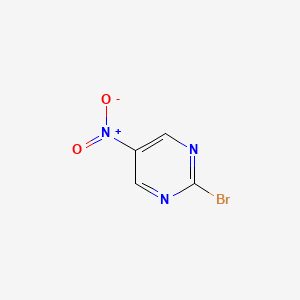

2-Bromo-5-nitropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-nitropyrimidine is an organic compound with the molecular formula C4H2BrN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the second position and a nitro group at the fifth position of the pyrimidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitropyrimidine typically involves the bromination of 5-nitropyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

Reduction Reactions: Formation of 2-bromo-5-aminopyrimidine.

Coupling Reactions: Formation of biaryl pyrimidine derivatives.

Applications De Recherche Scientifique

2-Bromo-5-nitropyrimidine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting DNA and RNA synthesis.

Biological Studies: Used in the development of inhibitors for enzymes involved in nucleotide metabolism.

Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.

Chemical Biology: Employed in the study of nucleophilic aromatic substitution mechanisms and kinetics.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-nitropyrimidine in chemical reactions primarily involves nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group, which activates the pyrimidine ring towards nucleophilic attack. The bromine atom serves as a good leaving group, facilitating the substitution process. In biological systems, its derivatives may interact with nucleic acids or enzymes, inhibiting their function by forming covalent bonds or through competitive inhibition.

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-nitropyridine

- 2-Bromo-5-nitroaniline

- 2-Bromo-5-nitrotoluene

- 2-Bromo-5-nitroanisole

Comparison: 2-Bromo-5-nitropyrimidine is unique due to its pyrimidine ring structure, which imparts different electronic properties compared to pyridine or benzene derivatives. The presence of both bromine and nitro groups makes it highly reactive in nucleophilic substitution reactions, offering a versatile platform for the synthesis of various functionalized compounds. Its applications in medicinal chemistry and material science further distinguish it from similar compounds.

Activité Biologique

2-Bromo-5-nitropyrimidine (CAS No. 4487-59-6) is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a pharmacological agent, with applications in various therapeutic areas including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C5H3BrN2O2

- Molecular Weight : 203.00 g/mol

- Boiling Point : Not available

- Solubility : 0.362 mg/ml; classified as soluble

- Log P (octanol-water partition coefficient) : 1.27 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties, particularly against Gram-positive bacteria. A study highlighted its effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/ml .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was observed to induce apoptosis in these cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 20 | Caspase activation |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, notably CYP1A2, which is crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro-substituted pyrimidines, including this compound. The results demonstrated that this compound exhibited superior activity compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of this compound across multiple cancer cell lines. The study concluded that the compound effectively inhibited cell growth and induced apoptosis, establishing it as a promising candidate for further development in cancer therapy .

Toxicological Profile

The safety profile of this compound indicates potential hazards:

- Acute Toxicity : Classified under acute toxicity category 4.

- Irritation : Causes skin and eye irritation.

Precautionary measures include wearing protective equipment during handling to minimize exposure risks .

Propriétés

IUPAC Name |

2-bromo-5-nitropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZZMWXCPNGVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660056 |

Source

|

| Record name | 2-Bromo-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-80-8 |

Source

|

| Record name | 2-Bromo-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.